2-[Methyl(quinazolin-4-yl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[methyl(quinazolin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPOERBOGLZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline ring system forms the structural backbone of this compound. A widely adopted method involves cyclizing anthranilic acid derivatives with formamide at 120°C to yield quinazolin-4(3H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates 4-chloroquinazoline, a critical intermediate for nucleophilic substitution reactions.
Key reaction conditions:
Nucleophilic Amination with Methylamino Acetic Acid
The methylamino acetic acid side chain is introduced via nucleophilic displacement of the 4-chloro group. Patent data reveal that coupling 4-chloroquinazoline with N-methylglycine (sarcosine) in acetic acid at 125°C for 3 hours achieves this step. Triethylamine (TEA) is often added to scavenge HCl, improving yields to 70–75%.
Optimized parameters:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 125°C | |
| Solvent | Acetic acid | |
| Reaction time | 3 hours | |
| Base | Triethylamine (TEA) |
Alternative Synthetic Strategies
Radical-Mediated Cyclization Using H₂O₂/DMSO
Recent advances employ dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant to construct the quinazolinone core. This method avoids toxic chlorinating agents, instead using 2-amino-N-methylbenzamide heated at 140°C with DMSO/H₂O₂ to form N-methyl quinazolin-4(3H)-one in 23% yield. While less efficient for the target compound, this approach highlights sustainable alternatives.
Mechanistic insights:
- DMSO acts as a one-carbon donor via radical intermediates.
- H₂O₂ facilitates oxidation of the thioether intermediate to the sulfoxide.
Solvent and Catalytic Systems
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMF enhance chlorination and amination rates. However, acetic acid remains preferred for coupling due to its dual role as solvent and proton donor, stabilizing transition states during nucleophilic substitution. Comparative studies show:
| Solvent | Yield (%) | Reaction Time (h) | |
|---|---|---|---|
| Acetic acid | 75 | 3 | |
| DMF | 62 | 5 | |
| Ethanol | 58 | 6 |
Role of Acid Catalysts
Trifluoroacetic acid (TFA) and formic acid accelerate imine formation during cyclization steps. In the synthesis of related quinazoline derivatives, TFA increases reaction rates by 40% compared to HCl.
Purification and Characterization
Recrystallization Techniques
Crude 2-[methyl(quinazolin-4-yl)amino]acetic acid is purified via recrystallization from ethyl acetate/methanol (3:1), yielding white crystals with >98% purity. Patent data emphasize the importance of gradient cooling to prevent oiling out.
Characterization data:
- Melting point: 228–230°C
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, quinazoline H-2), 4.12 (s, 2H, CH₂), 3.45 (s, 3H, NCH₃)
- IR (KBr): 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
Comparative Analysis with Related Compounds
The methyl group in this compound enhances lipid solubility, improving bioavailability compared to non-methylated analogs.
Chemical Reactions Analysis
2-[Methyl(quinazolin-4-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[Methyl(quinazolin-4-yl)amino]acetic acid is an organic compound with the molecular formula and a molecular weight of 217.22 g/mol. It belongs to the class of quinazolinones and exhibits diverse biological activities, including antimicrobial properties. The compound's structure includes a methyl group attached to a quinazoline ring, linked via an amino group to acetic acid.
Applications in Scientific Research
This compound has various applications in scientific research, particularly in chemistry and medicinal chemistry.
Building Block in Chemistry
- It serves as a building block for synthesizing novel quinazoline and fused quinazolinone compounds . The extent of the pharmacological effect of a quinazolinone derivative depends on the active group attached to it, with modifications at positions 2 and 3 of the quinazolinone system leading to excellent pharmacological results .
Antimicrobial Properties
- The compound exhibits broad-spectrum antimicrobial properties. Quinazolinone derivatives have been reported to inhibit the growth of both gram-positive and gram-negative bacteria. Research indicates that quinazolinone derivatives can disrupt bacterial cell functions, potentially inhibiting biofilm formation and virulence factors in pathogenic bacteria.
Anti-inflammatory and Anti-cancer Activities
- In addition to antimicrobial properties, quinazolinone derivatives exhibit anti-inflammatory and potential anti-cancer activities, making them subjects of interest in medicinal chemistry and pharmacology. Several scientists have found that the introduction of various heterocyclic moieties can modify sites like position 2 and 3 in the quinazolinone system to show excellent pharmacological results .
The presence of the methyl group in this compound contributes to its distinct biological properties and potential therapeutic applications compared to similar compounds. Here are a few compounds that share structural similarities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Quinazolin-4-ylamino)acetic acid | Lacks methyl group | Focuses on amino substitution without methyl influence |
| 2-(Quinolin-3-yl)acetic acid | Different aromatic system | Varies in biological activity due to structural differences |
| 4-Oxo-4H-quinazolin-3-yl-acetic acid | Contains a keto group | Unique reactivity patterns due to keto functionality |
Mechanism of Action
The mechanism of action of 2-[Methyl(quinazolin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Triazinoquinazoline Acetic Acid Derivatives
Compound: 2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid
- Structure: Features a triazino ring fused to the quinazoline core, with a carboxylic acid group .
- Activity: The parent acid itself lacks antioxidant activity, but its esters (e.g., benzyl ester) and amides demonstrate significant radical-scavenging effects in nitrosative stress models. For example, the benzyl ester reduced nitric oxide (NO·) and peroxynitrite (ONOO⁻) toxicity, enhancing superoxide dismutase (SOD) activity .
- Comparison: Unlike the target compound, this derivative’s activity depends on ester/amide modifications. The triazino ring may enhance electron delocalization, improving redox activity.
Kinase-Inhibiting Quinazoline Derivatives
Compounds : KIN-1 (N4-[7-chloro-2-[(E)-styryl]quinazolin-4-yl]-N1,N1-diethylpentane-1,4-diamine) and KIN-236 .
- Structure: Substituted with chloro, styryl, and diethylamino groups.
- Activity : Inhibit CaMKIIδ kinase (IC₅₀ in single-digit µM range). KIN-236, with a dimethoxyphenylvinyl group, showed improved selectivity across 337 kinases .
- Comparison : The target compound lacks extended hydrophobic substituents (e.g., styryl), which are critical for kinase binding. However, its acetic acid group could enable interactions with polar kinase domains.
Thio-Substituted Quinazolin-4(3H)-ones
Compounds : 2-{[(6-mercapto[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]thio}quinazolin-4(3H)-one .
- Structure : Thioether-linked triazolothiadiazole and quinazoline moieties.
- Activity : Exhibit antibacterial and antifungal properties, likely due to thiol-mediated disruption of microbial membranes .
- Comparison : The target compound’s acetic acid group may offer different electrostatic interactions compared to thioether-linked heterocycles.
Thiazoleacetic Acid Analogues
Compound: (Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid .
- Structure: Thiazole core with chloroacetamido and methoxyimino groups.
- Activity : Used in antibiotic synthesis (e.g., cephalosporins) due to β-lactamase inhibition .
- Comparison : The thiazole ring’s smaller size and sulfur atom differ from quinazoline’s nitrogen-rich core, but both share acetic acid groups for binding.
Data Tables
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Table 2: Antioxidant Activity of Triazinoquinazoline Derivatives
Key Research Findings and Insights
- Structural-Activity Relationships (SAR): Quinazoline Core: Essential for π-π stacking and hydrogen bonding in kinase inhibitors . Substituent Effects: Hydrophobic groups (e.g., styryl in KIN-236) improve kinase selectivity, while ester/amide modifications unlock antioxidant activity in triazinoquinazolines .
- Contradictions and Gaps: While 2-(triazinoquinazolin-4-yl)acetic acid derivatives require esterification for activity, the target compound’s free carboxylic acid may offer distinct mechanisms. No direct data exists on the target compound’s bioactivity; predictions are based on structural analogs.
Biological Activity
2-[Methyl(quinazolin-4-yl)amino]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a quinazoline core, which is a well-known scaffold in medicinal chemistry for developing various therapeutic agents. The structure can be represented as follows:
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that play crucial roles in cellular signaling pathways.
- EGFR Inhibition : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies have shown that modifications to the quinazoline structure can significantly enhance binding affinity and selectivity for EGFR, leading to reduced cell proliferation in various cancer cell lines .
- PI3K/HDAC Dual Inhibition : Recent research indicates that compounds with a similar structure can act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). This dual inhibition is promising for treating cancers resistant to single-target therapies .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives, including this compound:
- Case Study 1 : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against A549 lung cancer cells, with an IC50 value comparable to established EGFR inhibitors like gefitinib .
- Case Study 2 : A series of experiments focused on dual inhibition mechanisms revealed that compounds similar to this compound showed effective engagement with both PI3K and HDAC pathways, leading to enhanced therapeutic outcomes in leukemia models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
